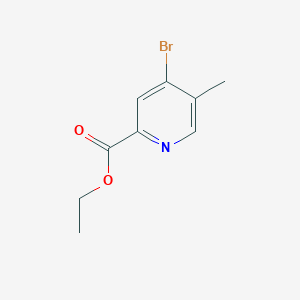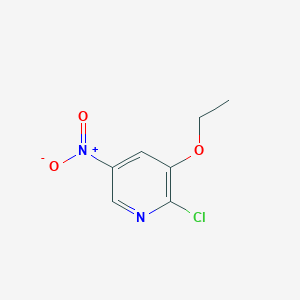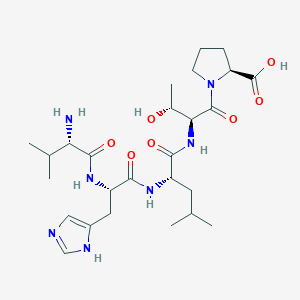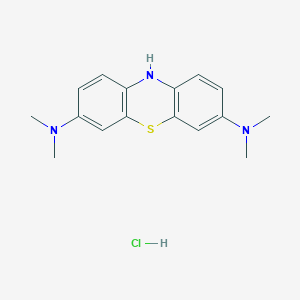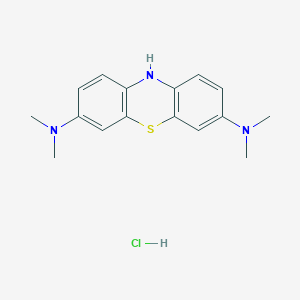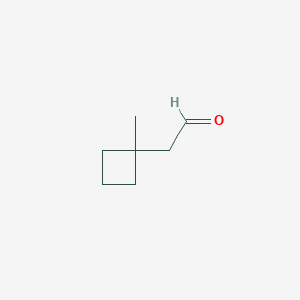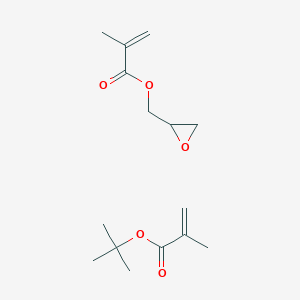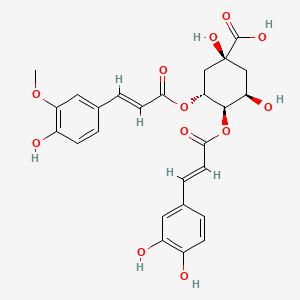
4-Caffeoyl-5-feruloylquinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Caffeoyl-5-feruloylquinic acid is a polyphenolic compound found in various plant sources, particularly in coffee beans. It is a derivative of quinic acid esterified with caffeic and ferulic acids. This compound is known for its potent antioxidant properties and has garnered significant interest in the fields of chemistry, biology, and medicine due to its diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-caffeoyl-5-feruloylquinic acid typically involves the esterification of quinic acid with caffeic and ferulic acids. One efficient method includes the Knoevenagel condensation of 4-hydroxy-3-methoxy-benzaldehyde with a malonate ester of quinic acid . This reaction is followed by several steps to achieve the final product.
Industrial Production Methods
Industrial production of this compound is often optimized for higher yields and purity. The process involves the extraction of quinic acid from plant sources, followed by its esterification with caffeic and ferulic acids under controlled conditions. The reaction parameters, such as temperature, pH, and solvent choice, are carefully monitored to ensure the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-Caffeoyl-5-feruloylquinic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Conditions for substitution reactions typically involve acidic or basic catalysts.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities and properties.
Applications De Recherche Scientifique
4-Caffeoyl-5-feruloylquinic acid has a wide range of scientific research applications:
Chemistry: It is studied for its antioxidant properties and potential as a natural preservative.
Biology: The compound is investigated for its role in plant defense mechanisms and its impact on plant metabolism.
Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory, anticancer, and antidiabetic properties
Industry: It is used in the food and cosmetic industries for its antioxidant and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 4-caffeoyl-5-feruloylquinic acid primarily involves its antioxidant activity. The compound acts as a hydroperoxyl radical scavenger and xanthine oxidase inhibitor . It can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells. Additionally, it forms stable complexes with enzymes, inhibiting their activity and reducing oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorogenic acid: Another ester of quinic acid with caffeic acid, known for its antioxidant properties.
Caffeic acid: A simple phenolic acid with antioxidant and anti-inflammatory effects.
Ferulic acid: A hydroxycinnamic acid with potent antioxidant activity.
Uniqueness
4-Caffeoyl-5-feruloylquinic acid is unique due to its dual esterification with both caffeic and ferulic acids, which enhances its antioxidant capacity compared to its individual components. This dual esterification also contributes to its diverse biological activities and potential therapeutic applications.
Propriétés
Numéro CAS |
536981-78-9 |
|---|---|
Formule moléculaire |
C26H26O12 |
Poids moléculaire |
530.5 g/mol |
Nom IUPAC |
(1S,3R,4R,5R)-4-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,3-dihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C26H26O12/c1-36-20-11-15(3-7-17(20)28)5-8-22(31)37-21-13-26(35,25(33)34)12-19(30)24(21)38-23(32)9-4-14-2-6-16(27)18(29)10-14/h2-11,19,21,24,27-30,35H,12-13H2,1H3,(H,33,34)/b8-5+,9-4+/t19-,21-,24-,26+/m1/s1 |
Clé InChI |
SDMADMBVKYOYQN-CSPRBKSFSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=C/C(=O)O[C@@H]2C[C@@](C[C@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)(C(=O)O)O)O |
SMILES canonique |
COC1=C(C=CC(=C1)C=CC(=O)OC2CC(CC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)O)(C(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



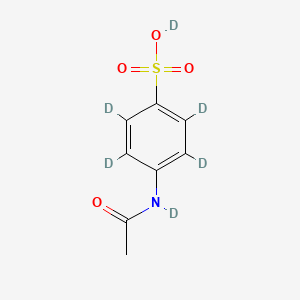
![4-Chloro-2-ethyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine](/img/structure/B12338997.png)
![Cyclohexanecarboxamide, N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12338998.png)
